Bienvenue dans la boutique en ligne BenchChem!

(S)-Piperazine-2-carboxamide dihydrochloride

Chiral resolution Biocatalysis Enantiomeric excess

(S)-Piperazine-2-carboxamide dihydrochloride (CAS 2829292-63-7; molecular formula C₅H₁₃Cl₂N₃O; MW 202.08 g/mol) is the enantiopure (2S)-configured dihydrochloride salt of piperazine-2-carboxamide, a chiral alpha-amino acid amide derivative belonging to the piperazine heterocycle class. The compound serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry, distinguished from its (R)-enantiomer (CAS for free base 84501-64-4 racemate context), the corresponding free base (CAS 159572-93-7), and the carboxylic acid analog (S)-piperazine-2-carboxylic acid by its defined (S)-stereochemistry, enhanced aqueous solubility conferred by the dihydrochloride salt form, and its directly validated role as a precursor to key pharmaceutical intermediates including the HIV protease inhibitor Indinavir and the nucleoside transport blocker Draflazine.

Molecular Formula C5H13Cl2N3O
Molecular Weight 202.08 g/mol
Cat. No. B8021641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Piperazine-2-carboxamide dihydrochloride
Molecular FormulaC5H13Cl2N3O
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C(=O)N.Cl.Cl
InChIInChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m0../s1
InChIKeyGQCNBEJAVIPVMY-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Piperazine-2-carboxamide Dihydrochloride: Chiral Piperazine Building Block for Asymmetric Synthesis Procurement


(S)-Piperazine-2-carboxamide dihydrochloride (CAS 2829292-63-7; molecular formula C₅H₁₃Cl₂N₃O; MW 202.08 g/mol) is the enantiopure (2S)-configured dihydrochloride salt of piperazine-2-carboxamide, a chiral alpha-amino acid amide derivative belonging to the piperazine heterocycle class [1]. The compound serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry, distinguished from its (R)-enantiomer (CAS for free base 84501-64-4 racemate context), the corresponding free base (CAS 159572-93-7), and the carboxylic acid analog (S)-piperazine-2-carboxylic acid by its defined (S)-stereochemistry, enhanced aqueous solubility conferred by the dihydrochloride salt form, and its directly validated role as a precursor to key pharmaceutical intermediates including the HIV protease inhibitor Indinavir and the nucleoside transport blocker Draflazine [2][3].

Why (S)-Piperazine-2-carboxamide Dihydrochloride Cannot Be Substituted by Racemic Mixtures or Alternative Salt Forms


Generic substitution of (S)-piperazine-2-carboxamide dihydrochloride with racemic piperazine-2-carboxamide, the (R)-enantiomer, or the free base introduces measurable, consequential differences in stereochemical fidelity, physicochemical handling properties, and downstream synthetic utility. The (S)-configuration at the 2-position of the piperazine ring is a stereochemical determinant for key pharmaceutical targets: the (S)-enantiomer serves as the requisite precursor for the HIV protease inhibitor Indinavir (where the (R)-enantiomer would yield incorrect absolute stereochemistry in the final drug substance), and enzymatic resolution studies demonstrate that the (S)- and (R)-substrates exhibit divergent enantiomeric excess outcomes (99.4% ee vs. 99.0% ee) and substantially different isolated yields (41% vs. 22%) under identical biocatalytic conditions [1][2]. Furthermore, the dihydrochloride salt form provides a LogP of −1.12 compared to −0.16 for the free base, translating to markedly higher aqueous solubility that directly impacts reaction medium compatibility and ease of handling in aqueous synthetic protocols [3].

Quantitative Differentiation Evidence for (S)-Piperazine-2-carboxamide Dihydrochloride Against Its Closest Analogs


Enantiomeric Resolution Efficiency: (S)-Carboxamide Substrate Outperforms (R)-Substrate in Biocatalytic ee and Isolated Yield

In a direct head-to-head biocatalytic resolution study using whole bacterial cells expressing stereoselective amidases, racemic piperazine-2-carboxamide was resolved to yield both enantiomers of piperazine-2-carboxylic acid under identical experimental conditions. The (S)-carboxamide-derived product, (S)-piperazinecarboxylic acid dihydrochloride produced with Klebsiella terrigena DSM 9174, achieved an enantiomeric excess (ee) of 99.4% at 41% isolated yield. By comparison, the (R)-carboxamide-derived product, (R)-piperazinecarboxylic acid dihydrochloride obtained with Burkholderia sp. DSM 9925, achieved an ee of 99.0% at only 22% yield [1]. This represents a +0.4 percentage-point ee advantage and a 1.86-fold higher isolated yield for the (S)-pathway, providing a quantifiable basis for selecting the (S)-enantiomeric substrate when higher throughput or marginally superior optical purity is required in downstream chiral syntheses.

Chiral resolution Biocatalysis Enantiomeric excess Amidase Piperazine-2-carboxylic acid

Indinavir Intermediate Synthesis: (S)-Stereochemistry Is Required for HIV Protease Inhibitor Key Intermediate with 96% Yield and 99% ee

The (S)-piperazine-2-carboxamide scaffold is the direct chiral precursor to (S)-piperazine-2-tert-butylcarboxamide, a key intermediate in the industrial synthesis of the HIV protease inhibitor Indinavir (Crixivan, MK-639). Asymmetric hydrogenation of tetrahydropyrazine substrate 4g using [(R)-BINAP(COD)Rh]TfO as chiral catalyst produced the (S)-configured piperazine product 6g in 96% yield and 99% ee. Subsequent Cbz deprotection and crystallization afforded the key chiral (S)-N-Boc-piperazine MK-639 intermediate in high yield and enantiomeric purity [1]. The (R)-enantiomer of this intermediate is chemically accessible but would yield the incorrect absolute stereochemistry at the piperazine 2-position of Indinavir, which is specifically required to be (2S)-configured in the approved drug substance (Indinavir sulfate) [2]. No direct yield/ee data for the (R)-pathway to Indinavir are reported because the (R)-intermediate is stereochemically incompatible with the target drug.

HIV protease inhibitor Indinavir Asymmetric hydrogenation Chiral intermediate MK-639

Salt Form Hydrophilicity Advantage: Dihydrochloride LogP of −1.12 Versus Free Base LogP of −0.16

The dihydrochloride salt form of (S)-piperazine-2-carboxamide exhibits a computed LogP value of −1.1233, compared to the free base LogP of −0.1596, representing a LogP differential (ΔLogP) of −0.96 units [1]. In partition coefficient terms, each unit decrease in LogP corresponds to an approximate 10-fold increase in aqueous-phase partitioning at equilibrium. The dihydrochloride salt is qualitatively described as 'highly soluble in water' across multiple vendor technical datasheets . The free base form (CAS 159572-93-7, MW 129.16 g/mol) lacks the ionic character of the dihydrochloride and consequently presents practical limitations in purely aqueous reaction media. The dihydrochloride also carries a defined stoichiometry of two hydrochloride counterions per molecule (C₅H₁₃Cl₂N₃O), ensuring consistent protonation state and predictable reactivity in amide coupling and peptide bond-forming reactions where free-base amines may exhibit variable nucleophilicity dependent on pH [2].

LogP Aqueous solubility Salt form Hydrophilicity Formulation compatibility

Draflazine Synthesis: Leucine Aminopeptidase Kinetic Resolution Confirms (S)-Carboxamide as Key Chiral Building Block

The (S)-piperazine-2-carboxamide scaffold has been directly employed as the chiral precursor in the synthesis of the nucleoside transport blocker (−)-Draflazine (R-75231). Bruce et al. (1995) reported that kinetic resolution of N-t-Boc-piperazine carboxamide (compound 5) using leucine aminopeptidase proceeded smoothly to produce acid (S)-1 and amide (R)-5 with good optical purity. Sequential alkylation and functional group manipulation of carboxamide (S)-5 provided the known nucleoside transport blocker draflazine (−)-2 [1]. The (S)-carboxamide-derived intermediate is essential for accessing the (2S)-configured draflazine, where the piperazine-2-carboxamide moiety forms the core pharmacophoric element bearing the (2S)-1-{2-[(4-amino-2,6-dichlorophenyl)amino]-2-oxoethyl}-4-[5,5-bis(4-fluorophenyl)pentyl]-2-piperazinecarboxamide structure . The (R)-carboxamide enantiomer would lead to the (+)-draflazine diastereomer, which is pharmacologically distinct.

Draflazine Nucleoside transport blocker Leucine aminopeptidase Kinetic resolution Chiral building block

MC4R Agonist Pharmacophore: (S)-Configured 2-Piperazinecarboxamide Scaffold Is Privileged for Nanomolar Melanocortin-4 Receptor Agonism

Palucki et al. (2005) at Merck Research Laboratories reported the discovery and optimization of substituted 2-piperazinecarboxamides as potent and selective agonists of the melanocortin subtype-4 receptor (MC4R). The 5- and 6-alkylated piperazine compounds from this series exhibited low bioactivation potential as measured by covalent binding in microsome preparations, a key differentiator from earlier MC4R agonist chemotypes that suffered from metabolic liability [1]. The (S)-configured piperazine-2-carboxamide core is the scaffold upon which the 5- and 6-alkyl substituents are installed, and the stereochemistry at the 2-position is expected to be critical for receptor recognition, consistent with the general principle that MC4R GPCR ligand binding pockets are stereochemically discriminating. Subsequent optimization studies have produced low-nanomolar MC4R selective full agonists from this scaffold class [2]. The (R)-enantiomer of the unsubstituted piperazine-2-carboxamide would present the carboxamide pharmacophore in an inverted spatial orientation relative to the receptor binding pocket.

Melanocortin-4 receptor MC4R agonist Piperazinecarboxamide GPCR Bioactivation potential

Supplier-Specification Purity: Dihydrochloride Salt Delivers 95–97% HPLC Purity with Defined Storage and Handling Parameters

Commercial sourcing data from multiple independent vendors shows that (S)-piperazine-2-carboxamide dihydrochloride (CAS 2829292-63-7) is routinely supplied at 95–97% purity by HPLC, with manufacturers such as MolCore (97% purity, ISO-certified production) , Sigma-Aldrich/Combi-Blocks (95% purity, refrigerated storage) , and ChemScene (≥95% purity, storage sealed in dry at 2–8°C) . The free base form (CAS 159572-93-7) is available at comparable purity levels (95–98%) but lacks the handling advantages of the salt form, including defined stoichiometry, reduced hygroscopicity concerns, and predictable protonation state . The dihydrochloride salt's molecular weight of 202.08 g/mol (versus 129.16 g/mol for the free base) provides an inherent weighing accuracy advantage for small-scale reactions, as a given mass of the salt corresponds to a smaller molar quantity, reducing relative weighing errors for sub-millimole scale syntheses [1].

Chemical purity HPLC specification Vendor quality Storage stability ISO certification

Procurement-Relevant Application Scenarios for (S)-Piperazine-2-carboxamide Dihydrochloride


Chiral Building Block for HIV Protease Inhibitor (Indinavir) and Structural Analog Synthesis

The (S)-piperazine-2-carboxamide scaffold is the direct precursor to (S)-piperazine-2-tert-butylcarboxamide, the key chiral intermediate in the industrial synthesis of Indinavir (Crixivan). Asymmetric hydrogenation of tetrahydropyrazines using [(R)-BINAP(COD)Rh]TfO delivers this intermediate in 96% yield and 99% ee, with the (S)-stereochemistry being absolutely required for the final drug substance [1]. Research groups synthesizing Indinavir analogs, HIV protease inhibitor libraries, or related (2S)-piperazinecarboxamide-containing drug candidates should procure the (S)-dihydrochloride salt to avoid the need for chiral separation of racemic material and to ensure stereochemical fidelity from the outset of the synthetic route.

Biocatalytic Resolution Process Development and Enantiopure Piperazine-2-carboxylic Acid Production

The kinetic resolution data from Eichhorn et al. (1997) demonstrate that the (S)-carboxamide substrate yields (S)-piperazinecarboxylic acid dihydrochloride with 99.4% ee and 41% isolated yield using Klebsiella terrigena DSM 9174 whole-cell biocatalysts, outperforming the (R)-pathway (99.0% ee, 22% yield) [1]. This quantitative advantage supports process chemistry groups selecting the (S)-carboxamide as the preferred substrate for developing scalable biocatalytic resolutions of piperazine-2-carboxamide to enantiopure piperazine-2-carboxylic acid, a versatile chiral intermediate for fused heteroaryl dihydropyrimidine synthesis and other pharmaceutical applications [2].

MC4R Agonist Lead Optimization and Melanocortin Receptor Pharmacology Programs

The 2-piperazinecarboxamide scaffold with (S)-configuration has been validated by Merck researchers as a privileged pharmacophore for potent and selective MC4R agonism, with optimized 5- and 6-alkylated derivatives demonstrating low nanomolar potency and low bioactivation potential in microsome covalent binding assays [1]. Medicinal chemistry teams pursuing MC4R-targeted therapeutics for obesity, metabolic syndrome, or cachexia should source the (S)-enantiomer to align with the established structure-activity relationship, where the (2S)-stereochemistry presents the carboxamide group in the optimal orientation for MC4R binding pocket engagement [2].

Aqueous-Phase Synthetic Chemistry and Peptide Coupling Using Pre-Activated Dihydrochloride Salt

The dihydrochloride salt form with a LogP of −1.12 (vs. −0.16 for the free base) provides substantially enhanced aqueous solubility, making it the preferred physical form for reactions conducted in water, aqueous buffer, or mixed aqueous-organic solvent systems [1][2]. The defined dihydrochloride stoichiometry (two HCl per molecule, C₅H₁₃Cl₂N₃O) ensures consistent protonation of both piperazine nitrogen atoms, enabling predictable reactivity in amide bond formation, peptide coupling, and N-acylation reactions without the variable nucleophilicity associated with the free base under different pH conditions . This is particularly relevant for solid-phase peptide synthesis and flow chemistry applications where precise stoichiometric control is critical.

Quote Request

Request a Quote for (S)-Piperazine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.